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molecular formula C11H17NO2 B8453772 1-Adamantyl carbamate

1-Adamantyl carbamate

Cat. No. B8453772
M. Wt: 195.26 g/mol
InChI Key: FJANNOJSTOGZHK-UHFFFAOYSA-N
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Patent
US08440666B2

Procedure details

1-Adamantanol (1.52 g, 10.0 mmol) in dichloromethane (30 mL) was mixed with trichloroacetyl isocyanate (1.40 mL, 11.8 mmol) at 0° C., then warmed to room temperature and stirred for 2 hours. After completion of the reaction, the reaction solution was evaporated under reduced pressure, and the resulting crude reaction product was mixed with methanol (15 mL) and saturated aqueous potassium carbonate and stirred at 50° C. for 1 day. After completion of the reaction, the methanol was removed by vacuum distillation, and the residue was filtered. The resulting solid was washed with water and dried under reduced pressure to give the desired product (74% yield, 2 steps).
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
74%

Identifiers

REACTION_CXSMILES
[C:1]12([OH:11])[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2.ClC(Cl)(Cl)[C:14]([N:16]=C=O)=[O:15].CO.C(=O)([O-])[O-].[K+].[K+]>ClCCl>[C:14](=[O:15])([O:11][C:1]12[CH2:8][CH:7]3[CH2:6][CH:5]([CH2:4][CH:3]([CH2:9]3)[CH2:2]1)[CH2:10]2)[NH2:16] |f:3.4.5|

Inputs

Step One
Name
Quantity
1.52 g
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)O
Name
Quantity
1.4 mL
Type
reactant
Smiles
ClC(C(=O)N=C=O)(Cl)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the reaction solution was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting crude reaction product
STIRRING
Type
STIRRING
Details
stirred at 50° C. for 1 day
Duration
1 d
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the methanol was removed by vacuum distillation
FILTRATION
Type
FILTRATION
Details
the residue was filtered
WASH
Type
WASH
Details
The resulting solid was washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(N)(OC12CC3CC(CC(C1)C3)C2)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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